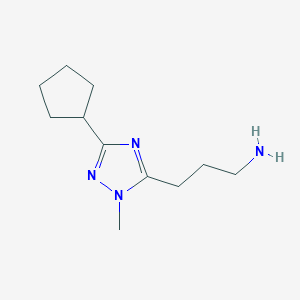

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring. The resulting intermediate is then alkylated with 3-bromopropan-1-amine to obtain the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and enzyme inhibitor.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine include other 1,2,4-triazole derivatives such as:

- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole

- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione

These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific cyclopentyl and propan-1-amine substituents, which confer distinct pharmacological properties .

Biological Activity

3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic applications, including antimicrobial and anticancer activities. The following sections provide a comprehensive overview of its biological activity, including data tables summarizing key findings and insights from relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H18N4

- Molecular Weight : 194.28 g/mol

- CAS Number : 1343696-95-6

Biological Activity Overview

Research indicates that compounds containing the triazole ring exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies have demonstrated that related compounds possess significant activity against various fungal strains. For instance, the compound's structure may enhance its interaction with fungal enzymes involved in cell wall synthesis.

Anticancer Activity

Research on related triazole compounds has shown promising results in inhibiting cancer cell proliferation. For example, a study evaluating similar triazole hybrids reported IC50 values against breast cancer cell lines (MCF7) ranging from 2.66 to 10.08 μM, which is significantly lower than the standard chemotherapy drug cisplatin (45.33 μM) .

Study 1: Cytotoxicity Evaluation

A recent study focused on evaluating the cytotoxic effects of triazole derivatives on various cancer cell lines. The MTT assay was employed to assess cell viability and cytotoxicity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| LaSOM 186 | MCF7 | 2.66 | Apoptosis induction |

| LaSOM 190 | MCF7 | 5.00 | Apoptosis induction |

| Cisplatin | MCF7 | 45.33 | DNA damage |

The results indicated that the triazole derivatives exhibited lower IC50 values compared to cisplatin, suggesting higher potency in inducing cytotoxicity through apoptotic pathways .

Study 2: Antioxidant Activity

Another study investigated the antioxidant properties of triazole derivatives using the DCFH-DA assay to measure reactive oxygen species (ROS) production:

| Compound | ROS Production (Relative Fluorescence Units) |

|---|---|

| LaSOM 186 | Low (indicating high antioxidant activity) |

| LaSOM 190 | Moderate |

The findings suggested that these compounds could mitigate oxidative stress in cells by reducing ROS production .

Pharmacokinetic Predictions

Pharmacokinetic modeling using SwissADME software predicted favorable absorption and distribution characteristics for this compound, indicating potential for oral bioavailability and good permeability across biological membranes .

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H20N4/c1-15-10(7-4-8-12)13-11(14-15)9-5-2-3-6-9/h9H,2-8,12H2,1H3 |

InChI Key |

FORWJDZSEZJOBG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2CCCC2)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.